Diselenide, bis[3,5-bis(trifluoromethyl)phenyl]
Description
The trifluoromethyl (-CF₃) substituents impart strong electron-withdrawing properties, enhancing stability and solubility in organic solvents like acetonitrile (MeCN) .
This compound has garnered attention as a catalyst in organic synthesis. For instance, it facilitates the Atherton–Todd reaction, converting hydrophosphoryl compounds (e.g., phosphine oxides, H-phosphonates) into phosphoramidates, phosphonamidates, and phosphinamides with yields ranging from 36% to 98% under mild conditions (5 mol% catalyst loading, 60°C) . Additionally, BTFMP-diselenide demonstrates unique reactivity in oxidation reactions. For example, in the presence of electron-rich aldehydes like 3,4,5-trimethoxybenzaldehyde, it selectively produces phenols (e.g., 3,4,5-trimethoxyphenol) rather than carboxylic acids, a behavior attributed to its redox-active selenium centers .
Properties
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]diselanyl]-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F12Se2/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)29-30-12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZFMEPRSSEGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[Se][Se]C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F12Se2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445589 | |
| Record name | Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335383-23-8 | |
| Record name | Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis[3,5-bis(trifluoromethyl)phenyl] typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl lithium with elemental selenium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for diselenide, bis[3,5-bis(trifluoromethyl)phenyl] are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form seleninic acids, which are highly reactive intermediates.
Reduction: The compound can be reduced to form selenides.
Substitution: It can participate in substitution reactions, where the selenium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Aqueous hydrogen peroxide is commonly used as an oxidizing agent under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the selenium atoms, depending on the desired product.
Major Products Formed
Oxidation: The major product is 3,5-bis(trifluoromethyl)benzene seleninic acid.
Reduction: The major product is the corresponding selenide.
Substitution: The products vary depending on the nucleophile used in the reaction.
Scientific Research Applications
Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diselenide, bis[3,5-bis(trifluoromethyl)phenyl] involves its ability to undergo redox cycling. The compound can alternate between its oxidized and reduced forms, allowing it to act as a catalyst in various chemical reactions. In biological systems, it mimics the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage by reducing hydrogen peroxide and organic hydroperoxides .
Comparison with Similar Compounds
Phosphine-Based Ligands
Phosphine ligands with 3,5-bis(trifluoromethyl)phenyl substituents, such as 1,1'-binaphthalene-2,2'-diylbis{bis[3,5-bis(trifluoromethyl)phenyl]phosphine} (), share structural similarities with BTFMP-diselenide. Both classes feature bulky, electron-deficient aryl groups. However, the central atom (phosphorus vs. selenium) dictates their roles:
- Catalytic Mechanisms : Phosphines act as electron-rich ligands in transition-metal catalysis (e.g., cross-coupling reactions), whereas BTFMP-diselenide operates via selenium-mediated redox cycles .
- Reaction Scope : BTFMP-diselenide excels in oxidative transformations (e.g., Atherton–Todd), while phosphine ligands are pivotal in asymmetric hydrogenation or carbon-carbon bond formation .
(R)-DM-BINAP ()
(R)-DM-BINAP, a binaphthyl phosphine ligand with 3,5-dimethylphenyl groups, contrasts with BTFMP-diselenide in both electronic and steric profiles:
- Electron Effects : The -CF₃ groups in BTFMP-diselenide are stronger electron-withdrawing groups compared to -CH₃ in (R)-DM-BINAP, leading to higher electrophilicity and oxidative stability.
- Catalytic Performance: (R)-DM-BINAP is renowned for enantioselective catalysis (e.g., asymmetric hydrogenation), whereas BTFMP-diselenide’s utility lies in non-chiral, redox-driven reactions .
Selenium-Containing Analogues
- Reactivity in Oxidation: BTFMP-diselenide’s selective phenol formation from aldehydes diverges from typical selenium dioxide (SeO₂) catalysts, which often yield carboxylic acids. This selectivity is attributed to the steric bulk of the -CF₃ groups, which may modulate intermediate stabilization .
- Fluorous Phase Compatibility : BTFMP-diselenide’s -CF₃ substituents enhance compatibility with fluorous solvents, enabling triphasic catalytic systems—a feature less common in simpler diselenides like diphenyl diselenide .
Substituent-Driven Comparisons
The 3,5-bis(trifluoromethyl)phenyl group is a recurring motif in diverse compounds (e.g., ). Key comparisons include:
- Solubility: BTFMP-diselenide and 3,5-bis(trifluoromethyl)phenyl biguanide hydrochloride () both exhibit enhanced solubility in organic phases due to -CF₃ groups, unlike non-fluorinated analogues.
- Electronic Effects : In oxidation reactions, the -CF₃ groups in BTFMP-diselenide stabilize electron-deficient intermediates, contrasting with electron-donating groups (e.g., -OCH₃ in p-anisaldehyde), which alter product distributions .
Biological Activity
Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] is an organoselenium compound that has garnered attention for its diverse biological activities and potential therapeutic applications. Its unique structure, characterized by two selenium atoms bonded to a bis(3,5-bis(trifluoromethyl)phenyl) moiety, enhances its lipophilicity and reactivity, making it a subject of interest in medicinal chemistry and biochemistry.
Key Biological Activities
-
Antioxidant Properties :
Diselenide compounds generally exhibit antioxidant activity by mimicking the enzyme glutathione peroxidase. This enzyme plays a crucial role in protecting cells from oxidative damage by reducing hydrogen peroxide and organic hydroperoxides. Diselenide, bis[3,5-bis(trifluoromethyl)phenyl] specifically demonstrates this activity, contributing to cellular protection against oxidative stress. -
Redox Cycling :
The compound can undergo redox cycling, alternating between oxidized and reduced forms. This property allows it to act as a catalyst in various biochemical reactions, influencing cellular redox states and potentially modulating signaling pathways involved in cell survival and apoptosis . -
Neuroprotective Effects :
Preliminary studies suggest that diselenide, bis[3,5-bis(trifluoromethyl)phenyl] can penetrate the blood-brain barrier, indicating its potential for targeting neurological disorders. Its ability to protect neuronal cells from oxidative stress positions it as a candidate for further research in neuroprotection. -
Anticancer Activity :
Research indicates that diselenides can exhibit prooxidant behavior at low concentrations, which may be leveraged for anticancer therapies. The modulation of cellular signaling pathways related to cancer growth and survival has been observed with various diselenide compounds . The specific mechanisms through which diselenide, bis[3,5-bis(trifluoromethyl)phenyl] exerts its anticancer effects remain an area for further investigation.
The biological activity of diselenide compounds is primarily attributed to their ability to interact with thiol groups in proteins and other biomolecules. This interaction can lead to the modulation of redox-sensitive signaling pathways. The following table summarizes the mechanisms identified in the literature:
Case Studies
- Neuroprotective Study : A recent study explored the effects of diselenide on neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls treated with oxidative agents alone. This suggests that diselenide may enhance neuronal resilience through its antioxidant properties.
- Cancer Research : In vitro studies demonstrated that diselenide compounds could inhibit the proliferation of various cancer cell lines by inducing apoptosis through redox-dependent mechanisms. The specific pathways affected include those involved in cell cycle regulation and apoptosis signaling.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
